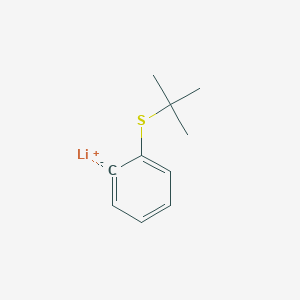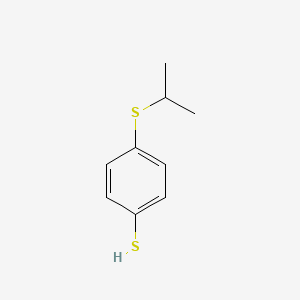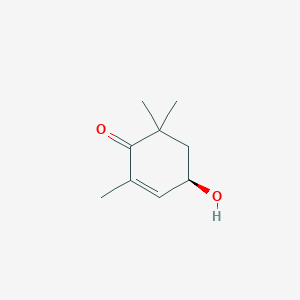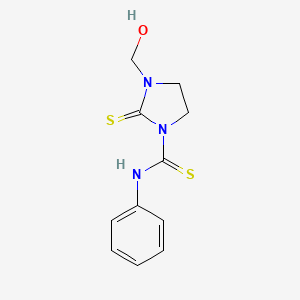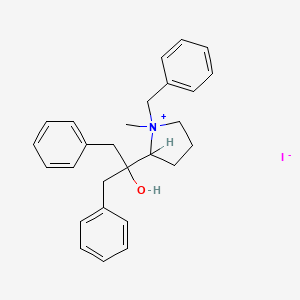
1,2,3-Trichloro-5-(chloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-5-(chloromethyl)benzene is an organochlorine compound that belongs to the class of chlorinated benzenes It is characterized by the presence of three chlorine atoms and one chloromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 1,2,3-trichlorobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as tin(IV) chloride . The reaction is typically carried out in a solvent like methylene chloride at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions: 1,2,3-Trichloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted benzenes, chlorinated alcohols, and acids, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2,3-Trichloro-5-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound in toxicology studies.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism by which 1,2,3-Trichloro-5-(chloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound’s chlorinated structure allows it to participate in various redox reactions, influencing cellular pathways and processes .
相似化合物的比较
1,2,3-Trichlorobenzene: Shares a similar chlorinated benzene structure but lacks the chloromethyl group.
1,2,4-Trichloro-5-(chloromethyl)benzene: Another chlorinated benzene derivative with different chlorine atom positions.
1,3,5-Trichlorobenzene: A symmetrical isomer with three chlorine atoms but no chloromethyl group.
Uniqueness: 1,2,3-Trichloro-5-(chloromethyl)benzene is unique due to the presence of both chloromethyl and multiple chlorine substituents, which confer distinct reactivity and potential applications compared to its analogs. The specific arrangement of substituents affects its chemical behavior and interactions with other molecules.
属性
CAS 编号 |
79185-27-6 |
|---|---|
分子式 |
C7H4Cl4 |
分子量 |
229.9 g/mol |
IUPAC 名称 |
1,2,3-trichloro-5-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI 键 |
ZZBPVECKHPGPAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
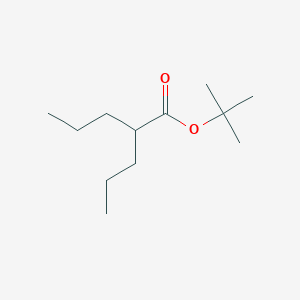
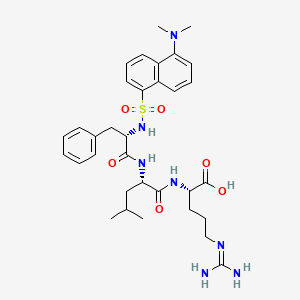

![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
